molecular formula C12H16O3 B8503857 4-(3-Methoxy-4-methylphenyl)butanoic acid

4-(3-Methoxy-4-methylphenyl)butanoic acid

Cat. No. B8503857
M. Wt: 208.25 g/mol
InChI Key: HUICTRUOMZJOET-UHFFFAOYSA-N
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Patent
US06133303

Procedure details

A solution of 6.75 g (35.7 mmol) of 3-(3-methoxy4-methylphenyl)propyl cyanide in 75 mL of EtOH was treated with a solution of 8.0 g (0.2 mol) of NaOH in 40 mL of H2O and heated at reflux overnight. The solvent was removed under reduced pressure and the residue taken up in H2 0. After washing with Et2O, the aqueous solution was acidified to the Congo Red end point with dilute HCl. A white solid separated which was collected and dried. There was obtained 5.6 g (75.5% yield) of the product, mp 69-70° C. The structure was confirmed by NMR and mass spectroscopy. MS m/z 209 (M+H+).
Name
3-(3-methoxy4-methylphenyl)propyl cyanide
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
75.5%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:10][CH2:11][CH2:12][C:13]#N)[CH:6]=[CH:7][C:8]=1[CH3:9].[OH-:15].[Na+].[OH2:17]>CCO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:10][CH2:11][CH2:12][C:13]([OH:17])=[O:15])[CH:6]=[CH:7][C:8]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
3-(3-methoxy4-methylphenyl)propyl cyanide
Quantity
6.75 g
Type
reactant
Smiles
COC=1C=C(C=CC1C)CCCC#N
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
After washing with Et2O
CUSTOM
Type
CUSTOM
Details
A white solid separated which
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1C)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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